molecular formula C12H17NO B1426879 [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine CAS No. 1342559-22-1

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine

Cat. No. B1426879
CAS RN: 1342559-22-1
M. Wt: 191.27 g/mol
InChI Key: VBBNETIHJBVJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, also known as 1-cyclopropyl-2-(4-methylphenoxy)ethylamine, is a cyclic amine compound with a phenoxy substituent. It is a derivative of cyclopropylamine, a cyclic amine that is used in a wide range of chemical and biological research applications. The compound has been studied for its potential use in the synthesis of pharmaceuticals, as well as for its possible therapeutic effects.

Scientific Research Applications

Antimicrobial Additives for Lubricating Oils

The synthesis and application of aminomethoxy derivatives related to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine have been explored for their potential as antimicrobial additives in lubricating oils. These compounds have demonstrated efficiency in suppressing the activity of various microorganisms, highlighting their potential in enhancing the microbial resistance of lubricants (Mammadbayli et al., 2018).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of heterocyclic compounds using cyclopropane derivatives similar to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine. These studies focus on developing new synthetic routes and methodologies, contributing to the field of medicinal chemistry and drug development. For example, copper-catalyzed Chan-Lam cyclopropylation has been utilized to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are valuable in medicinal chemistry (Derosa et al., 2018).

Antitumor and Antimonoamineoxidase Activity

Certain cyclopropyl-containing compounds, synthesized from aminoesters related to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, have shown promising antitumor and antimonoamineoxidase activities. These findings suggest potential therapeutic applications in treating cancer and disorders related to monoamine oxidase (Markosyan et al., 2020).

Postharvest Quality Improvement of Ornamental Crops

Research on non-volatile cyclopropene compounds, similar in structure to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, has shown effectiveness in improving the postharvest quality of ethylene-sensitive ornamental plants. These studies highlight the potential of such compounds in agricultural and horticultural applications, particularly in extending the shelf life and maintaining the aesthetic value of ornamental crops (Seglie et al., 2010).

properties

IUPAC Name

1-cyclopropyl-2-(4-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBNETIHJBVJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
Reactant of Route 5
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
Reactant of Route 6
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine

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